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Compound of Interest

Compound Name: DprE1-IN-2

Cat. No.: B608917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the
interaction between the decaprenylphosphoryl-3-D-ribose 2'-epimerase (DprE1) and its
inhibitor, DprE1-IN-2. DprEL1 is a critical enzyme in the arabinogalactan biosynthesis pathway
of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs.[1][2]
DprE1-IN-2 is a potent inhibitor of this enzyme, and in silico modeling plays a crucial role in
understanding its mechanism of action and in the development of new, more effective
derivatives.

DprE1 Signaling Pathway and Inhibition

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl--D-ribose
(DPR) to decaprenylphosphoryl-3-D-arabinose (DPA), an essential precursor for the synthesis
of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][3] The
inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[1] DprE1-IN-2 belongs
to the benzothiazinone class of inhibitors, which are known to act as suicide inhibitors by
forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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